

A Comparative Analysis of Pyridinyl-Isoxazole Amines and Related Heterocyclic Compounds

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Compound of Interest

Compound Name: 3-(Pyridin-3-yl)-1,2-oxazol-5-amine

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A comprehensive review of the biological significance and therapeutic potential of **3-(Pyridin-3-yl)-1,2-oxazol-5-amine** and its analogs, contextualized through available data on related structures.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for **3-(Pyridin-3-yl)-1,2-oxazol-5-amine** and its specific enantiomers is not extensively available in the public domain. This guide therefore presents a comparative analysis based on structurally related pyridinyl-oxazole, pyridinyl-isoxazole, and pyridinyl-oxadiazole derivatives to provide insights into the potential properties and biological activities of the target compound.

Introduction

The pyridine and isoxazole heterocyclic rings are prominent scaffolds in medicinal chemistry, each contributing unique physicochemical properties that are advantageous for drug design. The combination of these two moieties in a single molecule, such as **3-(Pyridin-3-yl)-1,2-oxazol-5-amine**, is of significant interest for the development of novel therapeutic agents. This guide provides a comparative overview of the known biological activities and, where available, experimental data for compounds structurally related to **3-(Pyridin-3-yl)-1,2-oxazol-5-amine**, offering a valuable resource for researchers in the field.

Physicochemical Properties and Synthesis

While specific data for **3-(Pyridin-3-yl)-1,2-oxazol-5-amine** is scarce, chemical databases confirm its existence. The synthesis of related pyridinyl-isoxazole derivatives often involves cycloaddition reactions[1]. The asymmetric synthesis of isoxazole-containing compounds has been achieved, allowing for the generation of specific enantiomers, which is crucial for studying stereoselective biological activities[2]. The general synthetic strategies for related pyridinyl-oxadiazole amines involve multi-step reactions, including the formation of hydrazides and subsequent cyclization[3][4].

Comparative Biological Activity

Research into structurally similar pyridinyl-oxadiazole and pyridinyl-isoxazole derivatives has revealed a range of biological activities, primarily in the areas of oncology and infectious diseases.

Anticancer Activity

Several studies have highlighted the antiproliferative effects of pyridinyl-oxadiazole and pyridinyl-isoxazolo-pyridine derivatives against various cancer cell lines. The mechanism of action for some of these compounds is thought to involve the inhibition of key cellular targets like cyclin-dependent kinases (CDKs)[3].

Table 1: In Vitro Anticancer Activity of Related Pyridinyl-Oxadiazole Derivatives

Compound	Substitution	Cell Line	IC50 (μM)	Reference
5k	3,5-dichloro substitution on pyridine	A549 (Lung Cancer)	6.99 ± 3.15	[3]
Pypao	N-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine	SiHa (Cervical Cancer)	Time and dose-dependent activity reported	[5]

Antimicrobial Activity

The pyridinyl-oxadiazole scaffold has also been investigated for its antimicrobial properties. Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine Derivatives

Compound	Bacterial Strain	Zone of Inhibition (mm)	Reference
3a	S. aureus	18	[4]
3a	E. coli	16	[4]
3b	S. aureus	20	[4]
3b	E. coli	18	[4]
3c	S. aureus	19	[4]
3c	E. coli	17	[4]
3d	S. aureus	22	[4]
3d	E. coli	20	[4]
3e	S. aureus	21	[4]
3e	E. coli	19	[4]
Ampicillin (Control)	S. aureus	25	[4]
Ampicillin (Control)	E. coli	23	[4]

Experimental Protocols

Detailed experimental methodologies for the synthesis and biological evaluation of these related compounds are crucial for reproducibility and further development.

Synthesis of N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl) Amide Derivatives[4]

A mixture of picolinohydrazide and various unsymmetrical anhydrides is reacted to produce the target compounds. The resulting products are then purified and characterized using techniques such as ^1H NMR, ^{13}C NMR, mass spectrometry, and FTIR.

In Vitro Antibacterial Activity Assay (Disc Diffusion Method)[4]

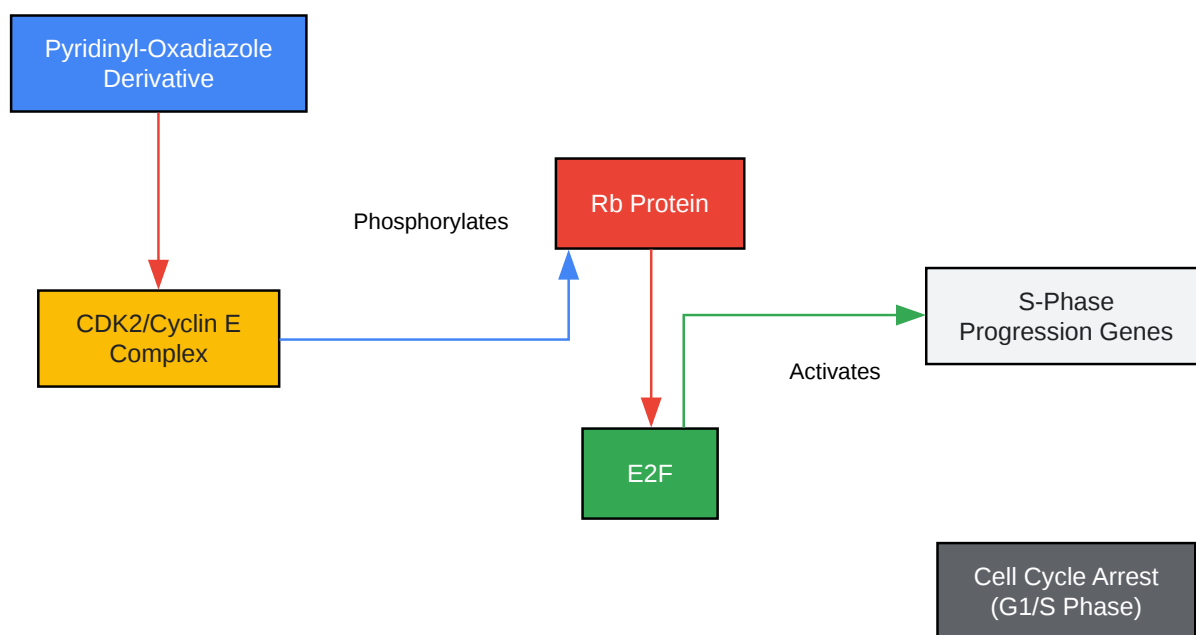
- Bacterial cultures are grown to a specific turbidity.
- The bacterial suspension is uniformly spread on Mueller-Hinton agar plates.
- Sterile filter paper discs impregnated with the test compounds at a known concentration are placed on the agar surface.
- A standard antibiotic (e.g., Ampicillin) is used as a positive control.
- The plates are incubated under appropriate conditions.
- The diameter of the zone of inhibition around each disc is measured in millimeters.

In Vitro Cytotoxicity Assay (MTT Assay)[3]

- Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
- After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
- The plates are incubated further to allow the formation of formazan crystals by viable cells.
- The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- The absorbance is measured at a specific wavelength using a microplate reader.
- The IC_{50} value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for **3-(Pyridin-3-yl)-1,2-oxazol-5-amine** are unknown, related compounds have been studied for their interaction with specific cellular targets. For instance, molecular docking studies of pyridine-oxadiazole derivatives have suggested strong binding affinities to Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle[3]. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, representing a potential anticancer mechanism.



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Figure 1: A proposed signaling pathway for the anticancer activity of pyridinyl-oxadiazole derivatives through the inhibition of the CDK2/Cyclin E complex, leading to cell cycle arrest.

Structure-Activity Relationships

From the limited data on analogous series, some preliminary structure-activity relationships (SAR) can be inferred. For pyridine-oxadiazole derivatives, substitutions on the pyridine ring, such as with halogen atoms, appear to influence the anticancer potency[3]. Specifically, meta-substituents have been noted to enhance activity, while bulky or strongly electron-withdrawing groups may reduce it[3]. For antibacterial agents, the nature of the amide substituent on the

oxadiazole ring seems to play a significant role in determining the spectrum and potency of activity[4].

Conclusion

While direct experimental data on **3-(Pyridin-3-yl)-1,2-oxazol-5-amine** and its enantiomers remains elusive, the broader class of pyridinyl-isoxazole and pyridinyl-oxadiazole compounds demonstrates significant potential as a source of new therapeutic agents, particularly in oncology and infectious diseases. The comparative analysis of related structures provides a valuable starting point for the design and synthesis of novel derivatives. Further investigation into the specific biological activities, mechanisms of action, and enantioselective properties of **3-(Pyridin-3-yl)-1,2-oxazol-5-amine** is warranted to fully explore its therapeutic potential. The experimental protocols and SAR insights from related series offer a solid foundation for such future research endeavors.

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